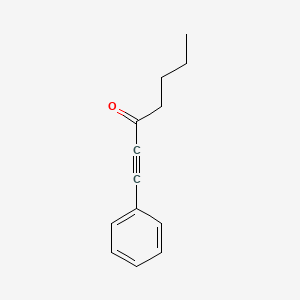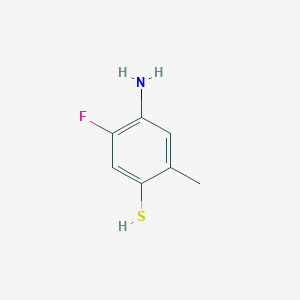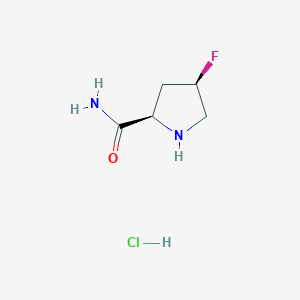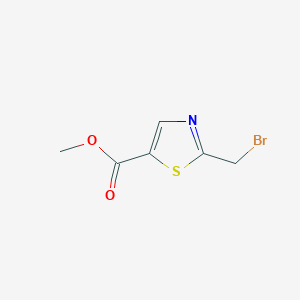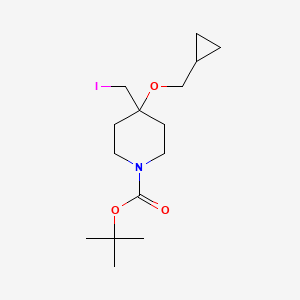
tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the cyclopropylmethoxy group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield new compounds with different functional groups replacing the iodomethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, piperidine derivatives are often explored for their potential pharmacological activities. This compound could be studied for its effects on various biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(cyclopropylmethoxy)piperidine-1-carboxylate
- tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate lies in its combination of functional groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H26INO3 |
|---|---|
Peso molecular |
395.28 g/mol |
Nombre IUPAC |
tert-butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(11-16,7-9-17)19-10-12-4-5-12/h12H,4-11H2,1-3H3 |
Clave InChI |
VUWOMPCQTNTSPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


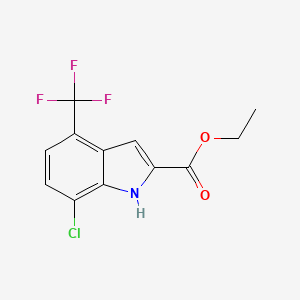
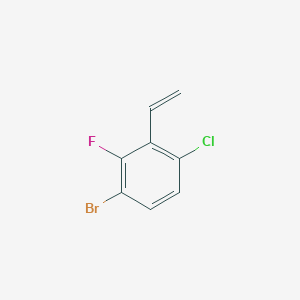
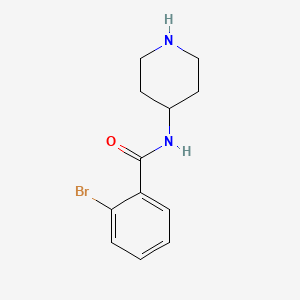

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

